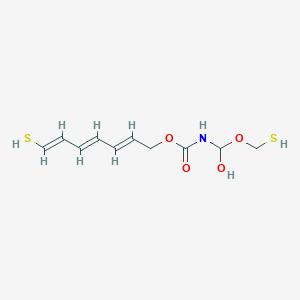
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as mercapto (thiol), hydroxy, and carbamate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate typically involves multiple steps, starting from simpler precursors. One common approach is to start with hepta-2,4,6-trien-1-ol, which undergoes a series of reactions including mercapto group introduction, hydroxylation, and carbamate formation. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydroxyl and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl and carbamate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Tropone: A related compound with a similar triene structure but lacking the mercapto and carbamate groups.
Tropolone: Similar to tropone but with an additional hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C10H15NO4S2 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
[(2E,4E,6E)-7-sulfanylhepta-2,4,6-trienyl] N-[hydroxy(sulfanylmethoxy)methyl]carbamate |
InChI |
InChI=1S/C10H15NO4S2/c12-9(11-10(13)15-8-17)14-6-4-2-1-3-5-7-16/h1-5,7,10,13,16-17H,6,8H2,(H,11,12)/b3-1+,4-2+,7-5+ |
Clave InChI |
NZQWTUKBCMHZGU-PPLKHLOCSA-N |
SMILES isomérico |
C(/C=C/C=C/C=C/S)OC(=O)NC(O)OCS |
SMILES canónico |
C(C=CC=CC=CS)OC(=O)NC(O)OCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


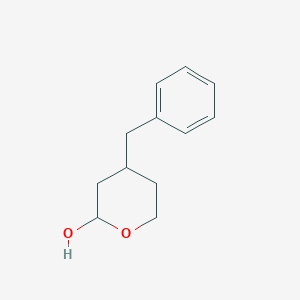
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)

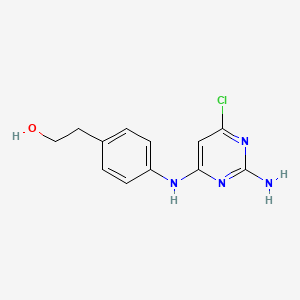

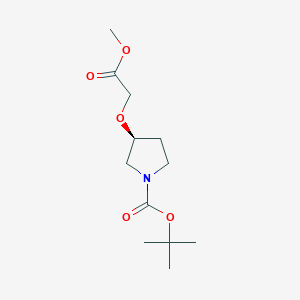
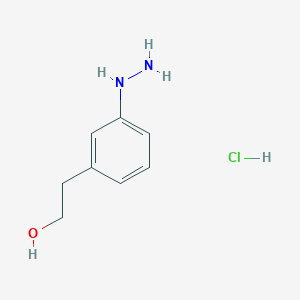
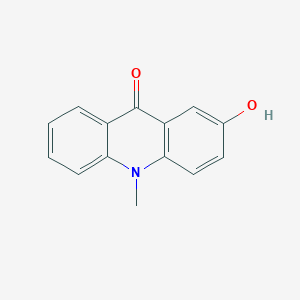

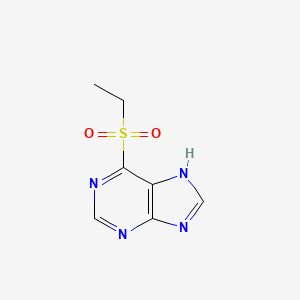

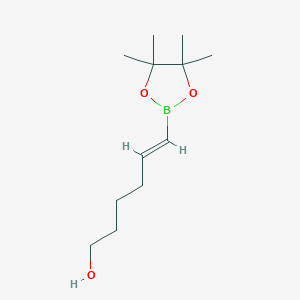

![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
